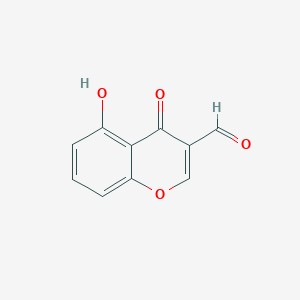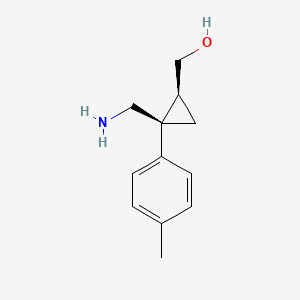
4-propoxy-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propoxy-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C12H16O2 It belongs to the class of indenols, which are characterized by a fused ring structure consisting of a benzene ring and a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-propoxy-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.
Alkylation: The 2,3-dihydro-1H-inden-1-one is then subjected to alkylation using propyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting product is reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-propoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated compounds.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-propoxy-2,3-dihydro-1H-inden-1-one, while reduction may produce more saturated alcohols.
Aplicaciones Científicas De Investigación
4-propoxy-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-propoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Indanol: Similar structure but lacks the propoxy group.
2,3-dihydro-1H-inden-1-ol: Similar core structure but without the propoxy substitution.
3,3-dimethyl-1-indanol: Contains a dimethyl group instead of a propoxy group.
Uniqueness
4-propoxy-2,3-dihydro-1H-inden-1-ol is unique due to the presence of the propoxy group, which imparts distinct chemical and biological properties. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-propoxy-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C12H16O2/c1-2-8-14-12-5-3-4-9-10(12)6-7-11(9)13/h3-5,11,13H,2,6-8H2,1H3 |
Clave InChI |
QPKAPPHRHKWCEO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC2=C1CCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


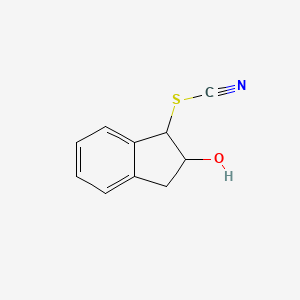
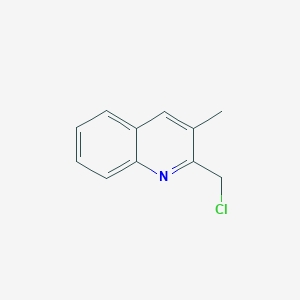

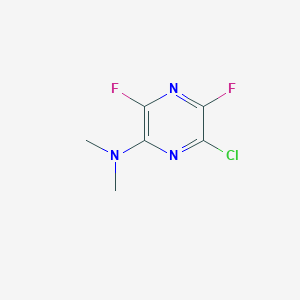



![7-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11904667.png)

![6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11904680.png)

